2-(Benzylaminoethoxy)tetrahydropyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

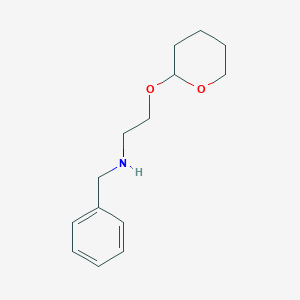

2-(Benzylaminoethoxy)tetrahydropyran is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a benzylaminoethoxy group attached to it. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran involves multiple steps. One common method starts with the reaction of N-Benzylethanolamine with methanesulfonic acid in dichloromethane at a temperature range of 10-16°C for approximately 10 minutes. This is followed by the addition of 3,4-dihydro-2H-pyran in dichloromethane at 10-15°C for 1.5 hours. Finally, the reaction mixture is treated with sodium hydroxide in dichloromethane at 5-10°C for 1 hour. The product is then purified by short path distillation .

Analyse Chemischer Reaktionen

2-(Benzylaminoethoxy)tetrahydropyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Wissenschaftliche Forschungsanwendungen

2-(Benzylaminoethoxy)tetrahydropyran is utilized in several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Wirkmechanismus

The mechanism of action of 2-(Benzylaminoethoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and the benzylaminoethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(Benzylaminoethoxy)tetrahydropyran can be compared with other similar compounds, such as:

2-(Aminoethoxy)tetrahydropyran: Lacks the benzyl group, which may result in different chemical and biological properties.

2-(Benzylaminoethoxy)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring, leading to variations in reactivity and stability.

2-(Benzylaminoethoxy)cyclohexane: Features a cyclohexane ring, which affects its conformational flexibility and interactions with other molecules.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-(Benzylaminoethoxy)tetrahydropyran (CAS No. 390401-24-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring substituted with a benzylaminoethoxy group. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >128 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound possesses a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The compound likely exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways involved in cell wall synthesis. Additionally, its antioxidant properties may stem from the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of tetrahydropyran compounds, including this compound. The study concluded that modifications to the benzyl group significantly influenced antimicrobial potency, with the ethoxy substitution enhancing activity against resistant bacterial strains.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress, researchers evaluated the protective effects of this compound in a cellular model exposed to oxidative damage. The results showed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

Eigenschaften

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.